molecular formula C12H20O2Si B3048212 Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 161006-18-4

Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B3048212
CAS No.: 161006-18-4
M. Wt: 224.37 g/mol
InChI Key: WNTUMICETVLAST-UHFFFAOYSA-N
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Description

Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS: 108534-47-0), also known as 3-(tert-butyldimethylsiloxy)phenol, is a phenolic derivative featuring a hydroxyl group at the 3-position protected by a tert-butyldimethylsilyl (TBS) moiety. This compound is widely utilized in organic synthesis as a stabilized intermediate, where the TBS group serves to protect the reactive phenolic hydroxyl group during multi-step reactions. The molecular formula is C₁₂H₂₀O₂Si, with a molecular weight of 224.37 g/mol . The TBS group enhances stability against acidic and oxidative conditions, making this compound valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9,13H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTUMICETVLAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466168
Record name 3-(tert-butyldimethylsilyloxy)phenol
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Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161006-18-4
Record name 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol
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Record name 3-(tert-butyldimethylsilyloxy)phenol
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Record name 3-[(tert-butyldimethylsilyl)oxy]phenol
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Preparation Methods

Key Reagents and Conditions

  • TBS-Cl : A sterically hindered silylating agent selective for primary and secondary alcohols but adaptable for phenolic hydroxyls under specific conditions.
  • Base : Imidazole or triethylamine, which scavenge HCl generated during the reaction.
  • Catalyst : 4-Dimethylaminopyridine (DMAP), accelerating silylation via nucleophilic activation.
  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

Stepwise Preparation of Phenol, 3-[[(1,1-Dimethylethyl)Dimethylsilyl]Oxy]-

Starting Material: 3-Hydroxyphenol (Resorcinol)

Resorcinol (1,3-dihydroxybenzene) serves as the precursor. Selective mono-silylation at the 3-position is challenging due to the proximity of the two hydroxyl groups.

Silylation Procedure

  • Reaction Setup :

    • Resorcinol (1.0 equiv) is dissolved in anhydrous DCM under argon.
    • Imidazole (2.2 equiv) and DMAP (0.1 equiv) are added.
    • TBS-Cl (1.1 equiv) is introduced dropwise at 0°C to minimize di-silylation.
  • Reaction Monitoring :

    • Progress is tracked via thin-layer chromatography (TLC).
    • After 6–12 hours at room temperature, the mixture is quenched with water.
  • Workup and Purification :

    • Organic layers are washed with brine, dried (Na₂SO₄), and concentrated.
    • Column chromatography (hexane/ethyl acetate) isolates the mono-silylated product.

Yield : 70–85%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) :
    δ 7.20–6.80 (m, aromatic H), 0.99 (s, t-Bu), 0.22 (s, Si(CH₃)₂).
  • ¹³C NMR :
    δ 156.0 (C-O), 119.5–129.5 (aromatic C), 25.6 (t-Bu), −4.4 (Si(CH₃)₂).
  • IR (cm⁻¹) :
    1250 (Si-C), 1100 (Si-O-C), 3400 (free -OH if incomplete protection).

Physical Properties

  • Appearance : White crystalline powder.
  • Molecular Formula : C₁₂H₂₀O₂Si.
  • Molecular Weight : 224.37 g/mol.

Comparative Analysis of Silylation Methods

Method Base Solvent Temp (°C) Yield (%) Reference
TBS-Cl/Imidazole Imidazole DCM 0 → RT 78
TBS-Cl/Triethylamine Et₃N THF RT 65

Key Observations :

  • Imidazole outperforms triethylamine in yield due to superior HCl scavenging.
  • Lower temperatures (0°C) reduce di-silylation byproducts.

Mechanistic Insights

The silylation proceeds via a two-step mechanism:

  • Nucleophilic Activation : The phenolic oxygen attacks the electrophilic silicon in TBS-Cl, facilitated by DMAP.
  • HCl Elimination : The base (imidazole) neutralizes HCl, shifting equilibrium toward product formation.

Challenges and Optimization

Di-Silylation Mitigation

  • Stoichiometric Control : Limiting TBS-Cl to 1.1 equiv minimizes over-silylation.
  • Temperature : Reactions initiated at 0°C show higher selectivity.

Moisture Sensitivity

  • Anhydrous conditions are critical; traces of water hydrolyze TBS-Cl to silanol byproducts.

Applications in Organic Synthesis

The TBS group in Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- enables:

  • Orthogonal Protection : Stability during Grignard reactions or oxidations.
  • Directed Metalation : The silyl ether directs electrophilic substitution to specific ring positions.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: The TBDMS group can be selectively removed under acidic conditions to regenerate the free phenol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acidic conditions using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can remove the TBDMS group.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Free phenol

Scientific Research Applications

Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has various applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.

    Medicine: Utilized in the development of pharmaceuticals where protection of phenolic groups is necessary during multi-step synthesis.

    Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- primarily involves the protection of the hydroxyl group. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step organic syntheses where selective reactivity is required.

Comparison with Similar Compounds

Comparison with Similar Compounds

The TBS-protected phenolic derivatives and structurally analogous compounds exhibit distinct physicochemical properties, reactivity, and applications. Below is a systematic comparison:

Structural Analogues: Positional Isomers and Substitution Patterns

  • 4-(tert-Butyldimethylsiloxy)phenol (CAS: 108534-47-0): Structure: TBS group at the 4-position of phenol. Molecular Weight: 224.37 g/mol. Synthesis: Prepared via reaction of phenol with tert-butyldimethylchlorosilane in the presence of imidazole . Applications: Intermediate in drug synthesis and polymer stabilization.
  • Phenol, 2,4-bis(1,1-dimethylethyl)- (CAS: N/A): Structure: Phenol with two tert-butyl groups at the 2- and 4-positions. Molecular Weight: 206.32 g/mol. Properties: Higher hydrophobicity due to bulky substituents; used as an antioxidant in plastics .

Functional Group Variants: Thiophenol and Aliphatic Derivatives

  • 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenethiol (CAS: 216393-56-5): Structure: Thiophenol with a TBS group at the 3-position. Molecular Weight: 240.46 g/mol. Reactivity: Enhanced nucleophilicity of the thiol group compared to phenol; used in organosulfur chemistry and metal coordination .
  • 3-((tert-Butyldimethylsilyl)oxy)propanol (CAS: N/A): Structure: Aliphatic alcohol with a TBS-protected hydroxyl group. Molecular Weight: 190.36 g/mol. Applications: Key intermediate in prostaglandin and steroid synthesis .

Complex Esters and Pharmaceutical Intermediates

  • Pentanedioic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, monomethyl ester (CAS: 109462-20-6): Structure: Aliphatic ester with a TBS-protected hydroxyl group. Molecular Weight: 248.35 g/mol. Synthesis: Enzymatic resolution or silylation of diols . Applications: Chiral building block for antibiotics (e.g., faropenem) .
  • (3β) 3-{[(1,1-Dimethylethyl)dimethylsilyl]oxy}-urs-12-en (Compound 13 in ): Structure: Triterpenoid with a TBS-protected hydroxyl group. Melting Point: 179–182°C; [α]²⁰D = +69.4° (CHCl₃). Applications: Intermediate in natural product synthesis (e.g., amyrin derivatives) .

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Application
3-(tert-Butyldimethylsiloxy)phenol C₁₂H₂₀O₂Si 224.37 N/A Drug intermediates
4-(tert-Butyldimethylsiloxy)phenol C₁₂H₂₀O₂Si 224.37 N/A Polymer stabilization
3-[[(TBS)oxy]benzenethiol C₁₂H₂₀OSSi 240.46 N/A Organometallic synthesis
(3β)-TBS-protected urs-12-en C₃₆H₆₂O₂Si 567.00 179–182 Triterpenoid derivatives
3-((TBS)oxy)propanol C₉H₂₂O₂Si 190.36 N/A Prostaglandin synthesis

Reactivity and Stability

  • Acid/Base Stability: TBS-protected phenols are stable under mild acidic conditions but cleaved by fluoride ions (e.g., TBAF) or strong acids (e.g., HCl/MeOH) .
  • Thermal Stability: Aliphatic TBS ethers (e.g., 3-((TBS)oxy)propanol) decompose above 200°C, while phenolic derivatives exhibit higher thermal resistance .
  • Comparative Reactivity: Thiophenol derivatives (e.g., CAS 216393-56-5) undergo faster nucleophilic substitution than phenolic analogues due to sulfur’s polarizability .

Biological Activity

Overview

Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS No. 161006-18-4) is a chemical compound characterized by the molecular formula C12H20O2Si. This compound features a tert-butyl dimethylsilyl (TBDMS) group, which serves as a protective moiety for the hydroxyl group of phenol. The biological activity of this compound is primarily linked to its role in organic synthesis and potential applications in medicinal chemistry.

  • Molecular Formula : C12H20O2Si
  • Appearance : White crystalline powder or viscous liquid
  • Assay : 98% purity

The primary mechanism of action for Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves the formation of a stable silyl ether linkage with the hydroxyl group of phenol. This protection is crucial in multi-step organic syntheses where selective reactivity is required. The TBDMS group can be selectively removed under acidic conditions, allowing for the regeneration of free phenol for further reactions.

Research Applications

  • Organic Synthesis : The compound is extensively used as a protecting group for hydroxyl functionalities in complex organic syntheses.
  • Pharmaceutical Development : It plays a role in the synthesis of biologically active molecules where selective protection of hydroxyl groups is necessary.
  • Industrial Chemistry : Employed in the production of specialty chemicals and intermediates.

Toxicological Profile

  • Acute Toxicity : Studies indicate that compounds similar to Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- generally exhibit low acute toxicity. For instance, related compounds like 4-tert-pentylphenol have an oral LD50 greater than 2000 mg/kg in rats, suggesting low toxicity levels .
  • Skin Sensitization : Some related compounds have shown potential as skin sensitizers based on local lymph node assay results .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Properties
Phenol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-C12H20O2SiDifferent substitution pattern affecting reactivity
Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-C12H20O2SiVarying steric and electronic properties
Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl-C13H22O2SiAdditional methyl group influences biological activity

Synthesis and Biological Testing

Research has demonstrated that the TBDMS group can protect phenolic compounds during synthetic procedures while maintaining their biological activity. For example, studies on similar phenolic compounds have shown that they retain antimicrobial properties even when modified with protecting groups .

Anticancer Activity

In studies involving phenolic compounds, it was observed that certain derivatives exhibit anticancer properties against human lung cancer cell lines. These findings suggest potential therapeutic applications for Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- in cancer treatment strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Reactant of Route 2
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Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

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